Stearic acid-2,2-d2 (CAS 19905-58-9) is a highly specific, stable isotope-labeled saturated fatty acid featuring selective deuteration at the alpha-carbon (C2) position. Commercially available at ≥98-99 atom % D isotopic purity, this compound is primarily procured as a precision internal standard for quantitative lipidomics, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) . Unlike bulk unlabeled stearic acid used in industrial formulations, the 2,2-d2 variant provides a precise +2 Da mass shift. Its selective labeling at the alpha position makes it highly suited for tracing beta-oxidation pathways, evaluating kinetic isotope effects during enzymatic dehydrogenation, and serving as a localized vibrational probe in biophysical interfacial studies .
Procuring generic unlabeled stearic acid (CAS 57-11-4) for quantitative assays fails because it cannot be distinguished from endogenous biological background levels, rendering absolute quantification impossible[1]. Conversely, substituting with fully deuterated stearic acid-d35 (CAS 17660-51-4) introduces a severe chromatographic liability in reversed-phase LC-MS. The heavy incorporation of 35 deuterium atoms significantly decreases the molecule's hydrophobicity, causing it to elute much earlier than endogenous stearic acid. This retention time mismatch exposes the internal standard and the target analyte to different matrix effects and ion suppression zones, compromising quantitative accuracy [1]. Furthermore, in spectroscopic and metabolic tracing applications, fully deuterated or terminally labeled (18,18,18-d3) variants fail to isolate the critical alpha-carbon dynamics adjacent to the carboxylate headgroup, masking specific lipid-water interface interactions [1].
In reversed-phase LC-MS lipidomic profiling, internal standards must co-elute with endogenous targets to ensure identical ion suppression. Stearic acid-2,2-d2 exhibits a negligible retention time shift compared to unlabeled stearic acid, whereas fully deuterated stearic acid-d35 elutes significantly earlier due to the cumulative reduction in lipophilicity from 35 deuterium atoms[1].
| Evidence Dimension | Chromatographic retention time shift (ΔRT) in reversed-phase LC |
| Target Compound Data | Stearic acid-2,2-d2 (ΔRT ≈ 0 seconds, near-perfect co-elution) |
| Comparator Or Baseline | Stearic acid-d35 (Significant early elution, ΔRT > 5-10 seconds depending on gradient) |
| Quantified Difference | >90% reduction in chromatographic isotope effect compared to d35 |
| Conditions | Reversed-phase LC-MS/MS lipidomic profiling |
Near-perfect co-elution guarantees that the internal standard experiences the exact same matrix suppression as the endogenous analyte, ensuring highly accurate absolute quantification.
For absolute quantification in complex biological matrices like plasma or cerebrospinal fluid, the internal standard must be mass-resolved from the endogenous compound. Stearic acid-2,2-d2 provides a clean +2 Da mass shift (e.g., m/z 287.2 vs 285.2 in negative ion mode), allowing distinct selected ion monitoring (SIM) or multiple reaction monitoring (MRM) transitions without cross-talk from naturally occurring stearic acid [1].
| Evidence Dimension | Mass-to-charge (m/z) separation |
| Target Compound Data | Stearic acid-2,2-d2 (+2 Da mass shift) |
| Comparator Or Baseline | Unlabeled Stearic Acid (0 Da mass shift, indistinguishable from biological baseline) |
| Quantified Difference | 2 Da mass resolution enabling 100% signal discrimination |
| Conditions | Negative electrospray ionization (ESI-) MS or GC-MS |
The +2 Da shift is the minimum required to bypass the natural M+1 and M+2 isotopic envelope of carbon-13, enabling precise baseline-free quantification.
In biophysical studies of lipid monolayers and bilayers, the C-H stretching region (2800-3000 cm⁻¹) is heavily congested. Stearic acid-2,2-d2 introduces an isolated C-D stretching frequency (~2100-2200 cm⁻¹) specifically at the alpha position. Unlike stearic acid-18,18,18-d3, which probes the hydrophobic tail region, the 2,2-d2 label allows researchers to selectively monitor the conformation and hydration state immediately adjacent to the carboxylate headgroup at the lipid-water interface [1].
| Evidence Dimension | Spatial localization of the C-D vibrational signal |
| Target Compound Data | Stearic acid-2,2-d2 (Signal localized to the C2 alpha-carbon / headgroup interface) |
| Comparator Or Baseline | Stearic acid-18,18,18-d3 (Signal localized to the C18 terminal methyl / hydrophobic core) |
| Quantified Difference | Complete spatial uncoupling of the vibrational probe location (interface vs. core) |
| Conditions | Raman, FTIR, or Sum Frequency Generation (SFG) spectroscopy of lipid membranes |
Procuring the 2,2-d2 variant is mandatory for biophysicists needing to isolate structural dynamics specifically at the membrane surface rather than the deep hydrophobic interior.
The first committed step of mitochondrial beta-oxidation involves the removal of protons from the alpha (C2) and beta (C3) carbons by acyl-CoA dehydrogenase. Because Stearic acid-2,2-d2 contains strong C-D bonds at the alpha position, its oxidation is subject to a primary kinetic isotope effect (KIE), slowing the enzymatic cleavage compared to unlabeled stearic acid or terminally deuterated variants [1].
| Evidence Dimension | Rate of alpha-carbon dehydrogenation |
| Target Compound Data | Stearic acid-2,2-d2 (Exhibits primary KIE, reduced reaction rate) |
| Comparator Or Baseline | Stearic acid-18,18,18-d3 (No KIE at the alpha position, normal reaction rate) |
| Quantified Difference | Measurable reduction in initial beta-oxidation velocity due to C-D vs C-H bond cleavage energy |
| Conditions | In vitro or in vivo metabolic tracing of acyl-CoA dehydrogenase activity |
This specific labeling allows researchers to intentionally modulate or measure the rate-limiting kinetics of fatty acid catabolism, which is impossible with unlabelled or tail-labeled analogs.
Where this compound is the right choice for absolute quantification of free fatty acids in plasma, serum, or cerebrospinal fluid (CSF) using LC-MS/MS. Its near-perfect co-elution with endogenous stearic acid ensures robust correction for matrix effects, making it preferable to highly deuterated analogs (like d35) that suffer from chromatographic shifts [1].
Where this compound is the right choice for Raman, FTIR, or Sum Frequency Generation (SFG) spectroscopy. The localized C-D stretch at the alpha-carbon allows researchers to probe the hydration and conformational dynamics strictly at the lipid-water interface, without interference from the hydrophobic tail [2].
Where this compound is the right choice for tracing the kinetics of lipid catabolism. The presence of deuterium at the C2 position introduces a kinetic isotope effect during the initial acyl-CoA dehydrogenase step, allowing precise mechanistic studies of mitochondrial or peroxisomal beta-oxidation rates [3].
Irritant